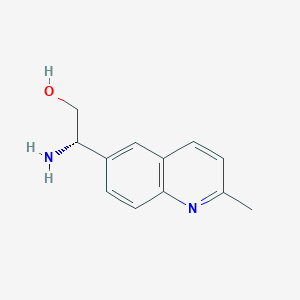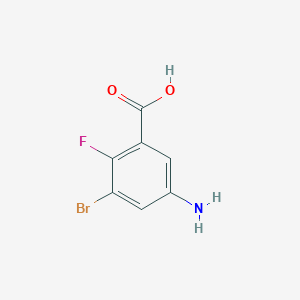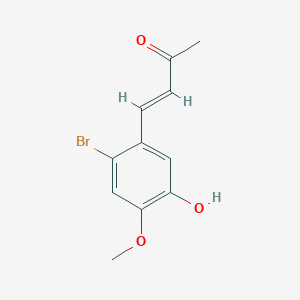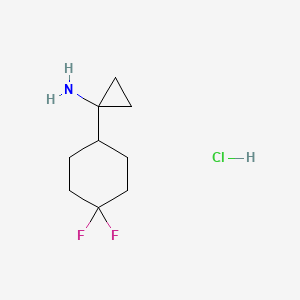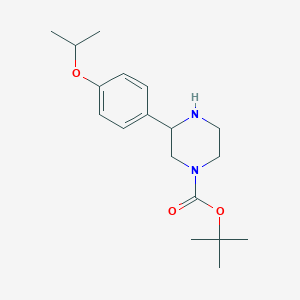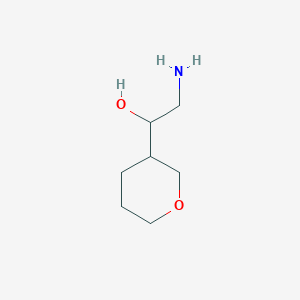
2-Amino-1-(tetrahydro-2h-pyran-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H15NO2 It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an aminoethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-3-carboxaldehyde with an appropriate amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amino alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol
- 2-Amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-ol
Uniqueness
2-Amino-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol is unique due to the specific position of the amino and hydroxyl groups on the tetrahydropyran ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-amino-1-(oxan-3-yl)ethanol |
InChI |
InChI=1S/C7H15NO2/c8-4-7(9)6-2-1-3-10-5-6/h6-7,9H,1-5,8H2 |
InChI-Schlüssel |
NHOBQOURWVNRFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)

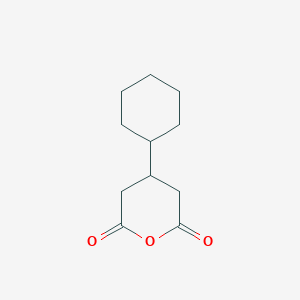
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)
![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)

